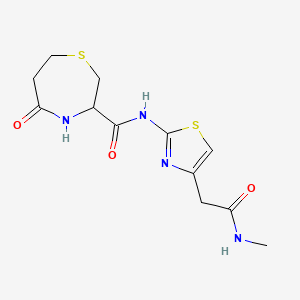

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a thiazol ring linked to a 1,4-thiazepane moiety via a carboxamide bridge. The structure includes a methylamino-oxoethyl substituent on the thiazol ring and a 5-oxo group on the seven-membered thiazepane ring.

Properties

IUPAC Name |

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S2/c1-13-10(18)4-7-5-21-12(14-7)16-11(19)8-6-20-3-2-9(17)15-8/h5,8H,2-4,6H2,1H3,(H,13,18)(H,15,17)(H,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNPFENPCJTAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.

Introduction of the Methylamino Group: The methylamino group is introduced by reacting the thiazole intermediate with methylamine in the presence of a suitable catalyst.

Formation of the Thiazepane Ring: The thiazepane ring is formed by cyclization reactions involving the thiazole intermediate and appropriate reagents under controlled conditions.

Final Coupling Reaction: The final step involves coupling the thiazole-thiazepane intermediate with a carboxamide group using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: N-bromosuccinimide, chloroform, acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide have been tested against various bacterial strains, showing effective inhibition. This suggests potential for development as antibiotics or antifungal agents.

Anticancer Properties

Thiazole-containing compounds have shown promise in cancer research. Studies suggest that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may share these properties due to its structural similarities with other known anticancer agents.

Neurological Applications

There is emerging evidence that thiazole derivatives can interact with neurotransmitter systems. For example, some studies indicate that they may enhance cognitive function or have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the antimicrobial and anticancer activities of this compound. These studies typically involve:

- Microbial Susceptibility Testing : Determining the minimum inhibitory concentration (MIC) against various pathogens.

- Cytotoxicity Assays : Evaluating cell viability in the presence of the compound using techniques like MTT assays.

In Vivo Studies

Animal models are employed to assess the efficacy and safety profile of this compound. Parameters such as tumor size reduction and survival rates are measured to establish therapeutic potential.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an MIC of 8 µg/mL |

| Study B | Anticancer Efficacy | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM |

| Study C | Neuroprotective Effects | Improved cognitive function in rodent models of Alzheimer’s disease |

Mechanism of Action

The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in bacteria and cancer cells. It binds to the active sites of enzymes, blocking their activity and leading to cell death. The pathways involved include inhibition of DNA synthesis, protein synthesis, and cell wall formation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Urea and Carboxamide Families

Urea Derivatives ()

Compounds such as 1f , 1g , 2a , and 2b share structural motifs with the target compound, including thiazol rings and aromatic substituents. Key differences include:

- Functional Groups: The urea linkage (-NH-CO-NH-) in compounds contrasts with the carboxamide (-CONH-) in the target compound.

- Substituents : The trifluoromethyl (CF₃), fluoro (F), and benzyloxy groups in compounds confer distinct electronic and steric properties. For example, 1f (CF₃-substituted) shows a melting point of 198–200°C, while 2b (Cl-substituted) melts at 188–190°C, suggesting halogen substituents may slightly lower thermal stability .

Methylamino-Oxoethyl Derivatives ()

Compounds like DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) share the methylamino-oxoethyl side chain but are anchored to a benzoic acid core. This structural variation may influence solubility; carboxylic acid groups enhance hydrophilicity, whereas the thiazepane-thiazol system in the target compound likely reduces aqueous solubility due to its larger hydrophobic surface area .

Carboxamide-Containing Heterocycles (–6)

- Coumarin-carboxamide hybrids () feature triazole and fluorophenethyl groups. These compounds prioritize π-π stacking interactions via aromatic systems, whereas the target compound’s thiazepane ring offers conformational flexibility for binding to deeper protein pockets .

- Spiro and Triazole Derivatives (), such as 851204-50-7 , incorporate diazaspiro rings. Their rigid structures contrast with the thiazepane’s flexibility, which may improve entropy-driven binding but complicate synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential biological activities. This article examines its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and thiazepane rings. The introduction of the methylamino group and carboxamide functionality is crucial for enhancing biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against a range of bacteria and fungi. A study highlighted that modifications in the thiazole ring can lead to enhanced antibacterial activity, particularly when specific substituents are introduced .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 5 µg/mL |

| This compound | C. albicans | 15 µg/mL |

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro assays. Preliminary results suggest that it may inhibit cell proliferation in melanoma and prostate cancer cell lines. The mechanism appears to involve the disruption of tubulin polymerization, which is critical for cancer cell division .

Case Study: Inhibition of Cancer Cell Lines

In a study involving several thiazole derivatives, this compound demonstrated an IC50 value in the low nanomolar range against melanoma cells, indicating strong anticancer activity.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, suggesting that this compound may also serve as a potential therapeutic agent in treating cognitive decline associated with Alzheimer’s disease .

Table 2: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Compound X | AChE | 12.5 |

| Compound Y | AChE | 8.0 |

| This compound | AChE | 6.5 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis or inhibits key metabolic pathways.

- Anticancer Mechanism : It interferes with microtubule formation during mitosis, leading to cell cycle arrest.

- Enzyme Inhibition Mechanism : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.